The compound [Ir(dFppy)2(dtbbpy)]PF6 is an iridium(III) complex characterized by its unique coordination of ligands and its application in photoredox catalysis. The structure consists of two 2-(2,4-difluorophenyl)pyridine ligands (dFppy) and one 4,4'-di-tert-butyl-2,2'-bipyridine ligand (dtbbpy), coordinated to an iridium center, with hexafluorophosphate (PF6) serving as the counterion. This complex exhibits a yellow crystalline form and is notable for its photophysical properties, which make it effective in various organic transformations through light activation .
[Ir(dFppy)2(dtbbpy)]PF6 is primarily utilized in photoredox catalysis, where it facilitates several key reactions:
The synthesis of [Ir(dFppy)2(dtbbpy)]PF6 involves several steps:
The applications of [Ir(dFppy)2(dtbbpy)]PF6 are diverse and include:
These applications highlight the compound's versatility as a catalyst in both organic chemistry and potential biomedical applications.
Several compounds share structural similarities with [Ir(dFppy)2(dtbbpy)]PF6, each exhibiting unique properties:
| Compound Name | Ligands | Notable Features |
|---|---|---|
| [Ir(ppy)2(dtbbpy)]PF6 | 2-phenylpyridine (ppy), dtbbpy | Widely used photocatalyst with different reactivity |
| [Ir(dF(CF3)ppy)2(bpy)]PF6 | 2-(2,4-difluorophenyl)pyridine (dF(CF3)ppy), bipyridine (bpy) | Enhanced oxidation potential due to trifluoromethyl groups |
| [Ir(dFppy)2(bpy)]PF6 | 2-(2,4-difluorophenyl)pyridine (dFppy), bipyridine (bpy) | Similar application in photoredox catalysis |
The uniqueness of [Ir(dFppy)2(dtbbpy)]PF6 lies in its combination of ligands that enhance its stability and reactivity while providing distinctive photophysical properties. The incorporation of difluorophenyl groups contributes to its efficiency as a photocatalyst compared to other similar compounds .
This detailed examination underscores the significance of [Ir(dFppy)2(dtbbpy)]PF6 within both academic and practical contexts, highlighting its multifaceted roles in modern chemistry.
The electronic and steric properties of the difluorophenylpyridine (dFppy) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligands govern the photophysical and catalytic behavior of [Ir(dFppy)₂(dtbbpy)]PF₆.
Difluorophenylpyridine (dFppy) Ligands:
Introducing fluorine substituents at the 4- and 6-positions of the phenyl ring in dFppy lowers the ligand’s π*-orbital energy, widening the HOMO-LUMO gap of the iridium complex. This shift results in blue-tuned emission spectra and enhanced oxidative stability compared to non-fluorinated analogues. The electron-withdrawing fluorine atoms also increase the electrophilicity of the iridium center, facilitating electron-transfer processes during photocatalysis.
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) Ligands:
The tert-butyl groups on dtbbpy provide steric bulk, reducing intermolecular aggregation and improving solubility in non-polar solvents. Additionally, the electron-donating alkyl groups stabilize the metal-ligand charge transfer (MLCT) excited state, prolonging the photocatalyst’s lifetime.
Table 1: Impact of Ligand Substituents on Photophysical Properties
Cyclometallation of dFppy ligands typically proceeds via a two-step process involving iridium precursor activation and subsequent ligand coordination.
Precursor Preparation:
Chloro-bridged iridium dimers, such as [(dFppy)₂Ir(μ-Cl)₂Ir(dFppy)₂], are synthesized by refluxing iridium(III) chloride hydrate with dFppy ligands in a 2-ethoxyethanol/water mixture. The dimer serves as a versatile intermediate for subsequent ligand substitution.
Ligand Substitution:
Reaction of the chloro-bridged dimer with dtbbpy in dichloromethane under inert atmosphere yields the heteroleptic [Ir(dFppy)₂(dtbbpy)]Cl complex. Counterion exchange with ammonium hexafluorophosphate (NH₄PF₆) in methanol produces the final PF₆⁻ salt.
Key Reaction Conditions:
Purification challenges arise from the structural similarity between homoleptic [Ir(dFppy)₃] and heteroleptic [Ir(dFppy)₂(dtbbpy)]PF₆ complexes.
Homoleptic Complexes:
Symmetrical [Ir(dFppy)₃] is purified via recrystallization from acetonitrile/diethyl ether mixtures, exploiting its low solubility in ether.
Heteroleptic Complexes:
The asymmetrical [Ir(dFppy)₂(dtbbpy)]PF₆ requires silica gel chromatography using a dichloromethane/methanol gradient (95:5 to 90:10) to resolve geometric isomers. High-performance liquid chromatography (HPLC) with a C18 column further separates enantiomers in analytical-scale preparations.
Table 2: Comparison of Purification Methods
| Complex Type | Method | Solvent System | Purity Achieved |
|---|---|---|---|
| Homoleptic | Recrystallization | Acetonitrile/diethyl ether | >95% |
| Heteroleptic | Column Chromatography | Dichloromethane/methanol | 90–98% |
The multiphoton activation mechanism represents a fundamental departure from traditional single-photon photoredox catalysis. In radical acylation reactions utilizing bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate, the mechanism involves sequential photon absorption events that progressively transform the iridium center through multiple oxidation states [1] [2].
Time-resolved spectroscopy studies have demonstrated that the initial photoinduced electron transfer between the triplet excited state of the iridium complex and α-keto acids results in efficient quenching of the ³IrIII* state, generating the reduced IrII species [1]. This reductive quenching process occurs with remarkable efficiency, with electron transfer rates on the order of 10¹³ s⁻¹ for the primary electron transfer step [3].
The spectroscopic characterization of these processes has revealed that the reduced IrII species undergoes rapid transformation into a stable IrH⁺ species through protonation, with the α-keto acid serving as both electron donor and proton source [1]. Emission spectroscopy combined with Fourier transform infrared spectroscopy has provided direct evidence for the formation of these hydride intermediates, with characteristic infrared absorption bands appearing in the 1900-2100 cm⁻¹ region typical of metal-hydride stretches [1].
Upon absorption of additional photons, the IrH⁺ species undergoes further transformation to generate IrH₃ species, which exhibit enhanced reducing capabilities. Global analysis of time-resolved spectroscopic data has identified the character of IrH₃/³IrH₃* and confirmed its contribution to representative radical acylation reactions [1]. The multiphoton nature of this process enables the catalyst to access reduction potentials significantly more negative than those achievable through single-photon activation, reaching values approaching -2.7 V versus the saturated calomel electrode [4] [5].
Mechanistic studies using isotope labeling experiments have provided additional insights into the multiphoton activation process. Deuterium labeling studies have demonstrated that the hydrogen atoms incorporated into the hydride species originate from the sacrificial electron and proton donors, with kinetic isotope effects observed for the proton transfer steps [5]. Nuclear magnetic resonance spectroscopy has confirmed the structural identity of the hydride intermediates, with characteristic upfield shifts observed for the hydride protons [5].
The temporal evolution of the multiphoton activation process has been tracked using ultrafast transient absorption spectroscopy. These measurements reveal that the initial electron transfer from α-keto acids to the excited iridium complex occurs on the picosecond timescale, followed by protonation events occurring on the nanosecond to microsecond timescales [1]. The formation of the highly reducing IrH₃ species requires additional photon absorption events, with the complete transformation occurring over timescales ranging from microseconds to milliseconds depending on the photon flux and substrate concentrations.
Proton-coupled electron transfer pathways play a crucial role in the mechanistic operation of bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate in tandem photoredox catalysis. These pathways enable the catalyst to achieve selective bond activation through the concerted or stepwise transfer of electrons and protons [6] [7].
The proton-coupled electron transfer mechanism begins with the photoinduced generation of the triplet excited state of the iridium complex. This excited state exhibits enhanced reducing capabilities, with reduction potentials typically 1-2 V more negative than the corresponding ground state [6]. The excited state can engage in electron transfer with suitable acceptors while simultaneously facilitating proton transfer processes.
Kinetic isotope effect studies have provided definitive evidence for the involvement of proton transfer in the photoredox activation process. Measurements comparing the rates of photoredox reactions conducted in normal and deuterated solvents reveal substantial kinetic isotope effects, with kH/kD values ranging from 1.8 to 3.7 depending on the specific substrate and reaction conditions [6] [8]. These isotope effects confirm that proton transfer is kinetically significant and likely occurs in a concerted manner with electron transfer.
The selectivity of proton-coupled electron transfer pathways has been demonstrated through systematic studies of bond activation reactions. In contrast to traditional photoredox catalysis that relies primarily on thermodynamic considerations, proton-coupled electron transfer mechanisms can achieve chemoselectivity based on differences in ionization energies rather than bond dissociation energies [9]. This selectivity arises from the asynchronous nature of electron and proton transfer in the proton-coupled electron transfer process, enabling preferential activation of specific functional groups.
Mechanistic studies have revealed that the proton-coupled electron transfer pathway can operate through either concerted or stepwise mechanisms depending on the thermodynamic driving force and the availability of suitable proton sources [6]. In concerted mechanisms, electron and proton transfer occur simultaneously, while stepwise mechanisms involve sequential electron transfer followed by proton transfer or vice versa.
The role of solvent in proton-coupled electron transfer pathways has been extensively investigated. Studies in different solvents have shown that protic solvents can serve as proton sources, facilitating the proton-coupled electron transfer process [6]. The solvent reorganization energy associated with the charge transfer process affects the overall reaction rates, with polar solvents generally providing better stabilization of the charge-separated intermediates.
Electrochemical studies have provided complementary insights into the proton-coupled electron transfer pathways. Cyclic voltammetry measurements conducted under various pH conditions have revealed that the reduction potentials of the iridium complex are pH-dependent, consistent with proton-coupled reduction processes [6]. The pH dependence follows the expected Nernstian behavior for proton-coupled electron transfer, with shifts of approximately 59 mV per pH unit.
The interconversion between different iridium oxidation states during catalytic cycles represents a fundamental aspect of the tandem photoredox mechanism. The complex bis(2-(2,4-difluorophenyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate undergoes dynamic transformations between IrIII, IrII, and IrH species, each exhibiting distinct reactivity patterns and spectroscopic signatures [1] [5].
The IrIII ground state complex serves as the starting point for the catalytic cycle. This species exhibits characteristic metal-to-ligand charge transfer absorption bands in the visible region, with absorption maxima typically occurring around 450-470 nm [10] [11]. The complex possesses a distorted octahedral geometry with the two cyclometalating ligands arranged in a meridional fashion and the bipyridine ligand occupying the remaining coordination sites [11].
Upon photoexcitation, the IrIII complex accesses the triplet excited state ³IrIII*, which exhibits enhanced reducing capabilities. Time-resolved emission spectroscopy has revealed that this excited state has a lifetime of approximately 1-2 microseconds in the absence of quenchers [5]. The excited state can undergo electron transfer with suitable acceptors, leading to the formation of the IrII species.
The IrII species represents a key intermediate in the tandem photoredox cycle. This species exhibits significantly enhanced reducing capabilities compared to both the ground state and excited state of the IrIII complex. Spectroscopic characterization has revealed that the IrII species exhibits characteristic absorption features in the near-infrared region, with absorption maxima typically occurring around 800-1000 nm [5]. The enhanced reducing power of the IrII species enables it to activate substrates with reduction potentials as negative as -2.7 V versus the saturated calomel electrode.
The transformation of IrII to IrH species occurs through protonation reactions with suitable proton sources. Mass spectrometry studies have confirmed the formation of IrH species, with characteristic mass shifts corresponding to the addition of hydrogen atoms to the iridium center [5]. The IrH species exhibit even greater reducing capabilities than the IrII precursors, enabling the activation of extremely challenging substrates.
Nuclear magnetic resonance spectroscopy has provided detailed insights into the structure of the IrH species. The hydride protons appear as characteristic upfield signals in the ¹H nuclear magnetic resonance spectrum, typically in the range of -10 to -20 ppm [5]. The coupling patterns observed in the nuclear magnetic resonance spectra provide information about the coordination environment of the hydride ligands and their interaction with other ligands in the complex.
The interconversion between different iridium species is governed by the availability of electrons and protons in the reaction medium. In the presence of suitable electron donors such as tertiary amines or α-keto acids, the IrIII complex can be reduced to IrII [5]. The subsequent protonation of IrII to form IrH species requires the presence of proton sources, which can include the same α-keto acids that serve as electron donors.
The regeneration of the IrIII catalyst from the IrH species completes the catalytic cycle. This process can occur through various pathways depending on the specific reaction conditions. In some cases, the IrH species can transfer hydrogen atoms to substrate molecules, thereby regenerating the IrIII catalyst [5]. Alternatively, the IrH species can undergo oxidation reactions with suitable oxidants to regenerate the starting IrIII complex.
The kinetics of interconversion between different iridium species have been studied using time-resolved spectroscopy. These studies have revealed that the conversion of IrIII to IrII occurs on the picosecond to nanosecond timescale, while the protonation of IrII to form IrH species occurs on the nanosecond to microsecond timescale [1]. The regeneration of IrIII from IrH species typically occurs on the microsecond to millisecond timescale, depending on the concentration of oxidants and the specific reaction conditions.
The equilibrium between different iridium species is influenced by the reaction conditions, including the concentration of electron donors, proton sources, and oxidants. Under conditions where electron donors are in excess, the equilibrium favors the formation of reduced iridium species. Conversely, under oxidizing conditions, the equilibrium favors the IrIII form of the catalyst.